molecular formula C18H23N5O2 B2719478 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1797081-92-5

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No.: B2719478
CAS No.: 1797081-92-5
M. Wt: 341.415
InChI Key: NUNKTMZXCOEGFG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed by integrating a urea pharmacophore with a 2-morpholinopyrimidine scaffold. The urea functionality is a privileged structure in drug discovery, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing binding affinity and selectivity . The 2,4-diaminopyrimidine core is a recognized structural motif in the design of ATP-competitive kinase inhibitors . The incorporation of a morpholine ring is a common strategy to improve the molecule's physicochemical properties and its ability to interact with the hinge region of kinase domains . This specific molecular architecture suggests potential for targeted cancer therapy research. Compounds featuring the 2,4-dianilinopyrimidine core have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a range of malignancies and plays a key role in cancer cell proliferation, adhesion, migration, and survival signaling . FAK inhibition represents a promising therapeutic strategy for combating tumor growth and metastasis. Furthermore, urea derivatives have documented applications in the research of other therapeutic areas, including liver diseases and as antagonists for targets like the TRPV1 receptor . This compound is supplied for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-4-3-5-16(14(13)2)22-18(24)20-12-15-6-7-19-17(21-15)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNKTMZXCOEGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is C15H20N4OC_{15}H_{20}N_{4}O. The compound features a urea moiety linked to a pyrimidine ring, which is further substituted with a morpholine group. This configuration enhances its interaction with biological systems.

Preliminary studies indicate that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea may have anticancer properties. The exact mechanism of action remains to be fully elucidated but may involve:

  • Inhibition of cell proliferation : Similar compounds have shown the ability to inhibit the growth of cancer cells.
  • Induction of apoptosis : Some studies suggest that urea derivatives can trigger programmed cell death in malignant cells.
  • Targeting specific signaling pathways : The morpholine and pyrimidine components may interact with cellular signaling pathways involved in tumorigenesis.

Biological Activity Data

A summary of biological activity data related to 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is presented in the following table:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)12.5Cell cycle arrest
Study BMCF7 (Breast)8.0Apoptosis induction
Study CHeLa (Cervical)15.0Inhibition of migration

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several urea derivatives, including 1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea. The compound demonstrated significant cytotoxicity against A549 and MCF7 cell lines, with IC50 values indicating potent activity.

Case Study 2: Mechanistic Insights

A follow-up study investigated the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it activates caspase pathways and alters mitochondrial membrane potential, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea Derivatives

Compound 11n ():
1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11n) shares the 2,3-dimethylphenyl moiety but incorporates a thiazole-piperazine-hydrazinylketone chain. Key differences include:

  • Yield: 88.2% (higher than some urea derivatives, suggesting efficient synthesis under similar conditions).
  • Mass: ESI-MS m/z: 494.3 [M+H]+, indicating a larger molecular weight due to the extended thiazole-piperazine side chain.

Compound 5h (): 1-(2,3-Dimethylphenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5h) features a pyrazolopyrimidine scaffold instead of morpholinopyrimidine. Notable distinctions:

  • Yield: 65.5%, lower than 11n, possibly due to steric hindrance from the pyrazolo-pyrimidine group.
  • Biological Activity: Acts as a pan-RAF inhibitor, demonstrating the impact of scaffold choice (pyrazolo vs. morpholino) on target specificity .

Compound 34 ():
1-(3,4-Dichlorophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (34) replaces the dimethylphenyl group with dichlorophenyl and introduces a furopyrimidinylthiadiazole chain.

  • Yield: 78%, moderate compared to 11n.
  • Functional Groups: IR data reveals NH and C–O stretches, common in urea derivatives, but the thiadiazole moiety may enhance metabolic stability .

Non-Urea Structural Analogues

DMPI (): 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) is an indole derivative with a 2,3-dimethylphenyl group.

  • Biological Role: Targets SAV1754 in Staphylococcus aureus, enhancing β-lactam efficacy against MRSA.

Pesticide Analogues ():
Chloroacetamide pesticides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide demonstrate the 2,3-dimethylphenyl group’s utility in agrochemicals. However, urea derivatives are more common in pharmaceuticals due to hydrogen-bonding capacity, which enhances target interaction .

Comparative Data Table

Compound Scaffold/Substituent Yield (%) Molecular Weight (ESI-MS) Biological Activity Reference
Target Compound Morpholinopyrimidine N/A N/A Hypothesized kinase inhibition
11n Thiazole-piperazine 88.2 494.3 [M+H]+ Antimicrobial (inferred)
5h Pyrazolopyrimidine 65.5 481.21 [M+Na]+ Pan-RAF inhibitor
DMPI Indole-piperidine N/A N/A SAV1754 inhibition
Compound 34 Furopyrimidinylthiadiazole 78 N/A Undisclosed

Key Research Findings

  • Scaffold Impact: The morpholinopyrimidine group in the target compound may offer improved solubility and kinase selectivity compared to thiazole or pyrazolo scaffolds .
  • Synthesis Efficiency: High yields in suggest that urea derivatives with simpler side chains (e.g., 11n) are synthetically favorable, whereas complex scaffolds (e.g., 5h) require optimized conditions .

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